Bax activator-1
Overview
Description
Bax activator-1 is a small molecule that specifically activates the Bcl-2-associated X protein (BAX), a pro-apoptotic member of the Bcl-2 family. BAX plays a crucial role in the regulation of apoptosis, a programmed cell death process essential for maintaining cellular homeostasis. This compound binds to the N-terminal activation site of BAX, inducing conformational changes that lead to mitochondrial membrane permeabilization and subsequent apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bax activator-1 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, catalysts, and reaction temperatures. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Bax activator-1 primarily undergoes reactions that involve its interaction with BAX protein. These reactions include:
Binding Reactions: this compound binds to the N-terminal activation site of BAX, inducing conformational changes.
Oligomerization: The binding of this compound promotes the oligomerization of BAX, leading to the formation of pores in the mitochondrial membrane.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of this compound include substituted benzene derivatives, nucleophiles, electrophiles, and coupling agents.
Major Products: The major product formed from the interaction of this compound with BAX is the activated BAX protein, which induces apoptosis in target cells .
Scientific Research Applications
Bax activator-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of apoptosis and the role of BAX in cell death pathways.
Biology: It is employed in research to understand the regulation of apoptosis in various cell types and the impact of BAX activation on cellular processes.
Mechanism of Action
Bax activator-1 exerts its effects by binding to the N-terminal activation site of BAX. This binding induces conformational changes in BAX, transforming it from an inactive cytosolic monomer to an active oligomeric form. The activated BAX then inserts into the mitochondrial outer membrane, forming pores that lead to mitochondrial membrane permeabilization. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the apoptotic cascade .
Comparison with Similar Compounds
Uniqueness: Bax activator-1 is unique in its high specificity and affinity for the N-terminal activation site of BAX. This specificity allows it to selectively induce apoptosis in target cells without affecting healthy cells, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVSYZSZXRLCF-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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